The compound 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol is a complex organic molecule that falls under the category of heterocyclic compounds, specifically benzothiazoles and quinolinium derivatives. It is characterized by a unique structure that includes both a benzothiazole moiety and a quinolinium ion, contributing to its potential biological activity and chemical reactivity.
This compound is available from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is cataloged under different identifiers such as CAS Number 2251050-85-6. It is part of a collection of unique chemicals aimed at early discovery researchers in fields like medicinal chemistry and materials science .
The compound can be classified as:
The synthesis of 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis usually requires specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reaction. Common reagents might include acids or bases to catalyze the reactions, along with solvents like dimethyl sulfoxide or ethanol .
The molecular structure of 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol can be represented using various structural formulas:
CC(=C(C)C(=C1N(C2=C(C=CC=C2)C(=O)C(=O)C)S1)C)C
The compound's structural data indicates multiple functional groups that contribute to its reactivity and potential biological interactions. The presence of quaternary ammonium and benzothiazole structures suggests possible interactions with biological targets.
2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation processes, while reducing agents such as lithium aluminum hydride may be employed for reduction .
The mechanism of action for 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol involves its interaction with specific biological targets:
Key physical properties include:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Not specified |
Stability | Stable under normal conditions but sensitive to light |
These properties suggest that while the compound is stable under standard laboratory conditions, care must be taken regarding light exposure .
The scientific uses of 2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yield]ethanol include:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3